Bis(4-trifluoromethylphenyl)phosphine
Overview
Description
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphorus compound with the chemical formula C14H9F6P . It is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .
Synthesis Analysis
The synthesis of compounds similar to this compound involves incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning . Another method involves the Grignard reaction from an intermediate, 4- (trifluoromethyl)phenyl diphenyl phosphine oxide, that was synthesized from diphenylphosphinic chloride and 4- (trifluoromethyl)bromobenzene, followed by nitration and reduction .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string FC(F)(F)c1ccc(Pc2ccc(cc2)C(F)(F)F)cc1 . The molecular weight is 322.19 .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature with a density of 1.317 g/mL at 25 °C . Its refractive index is 1.512 .Scientific Research Applications
Catalysis and Chemical Reactions
Cycloisomerization of Enynes
The synthesis of new phosphine gold(I) complexes using bis(trifluoromethanesulfonyl)imidate moiety showcases the application of related phosphine compounds in catalyzing a wide range of enynes cycloisomerizations. These air-stable complexes are noted for their high efficiency and ease of preparation and handling, underscoring the significance of phosphine ligands in catalytic processes (Mézailles et al., 2005).
Material Science
Polymer Synthesis
Research on hyperbranched poly(arylene ether phosphine oxide)s through nucleophilic aromatic substitution highlights the role of phosphine oxide derivatives in creating polymers with excellent thermal stability and solubility in organic solvents. This study points to the utility of phosphine-containing polymers in high-performance applications (Bernal et al., 2002).
Space Applications
Phenylphosphine oxide-containing perfluorocyclobutyl (PFCB) polymers have been developed for potential use in space environments, showcasing the multifunctional material applications of phosphine derivatives. These materials exhibit high thermal stability and resistance to atomic oxygen, making them suitable for space applications (Jin et al., 2003).
Polymer Chemistry
Flame Retardant Polymers
The synthesis of poly(ethylene terephthalate) copolymer containing triaryl phosphine oxide demonstrates the flame retardant capabilities of phosphine oxide derivatives. These copolymers exhibit improved thermal stability and flame retarding behavior, highlighting the role of phosphine compounds in enhancing material safety (Wang et al., 2000).
High-Performance Polyimides
Novel fluorinated polyimides derived from bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide have been synthesized, showing high glass transition temperatures, excellent thermal stability, and good solubility. This research underscores the importance of phosphine derivatives in the development of advanced polymeric materials (Zhu et al., 2007).
Safety and Hazards
Bis(4-trifluoromethylphenyl)phosphine is classified as acutely toxic if swallowed and can cause serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment .
Mechanism of Action
Target of Action
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphine compound . It is primarily used as a ligand or catalyst in various organic reactions . The primary targets of this compound are the reactant molecules in these reactions .
Mode of Action
As a ligand or catalyst, this compound interacts with its targets by binding to them and facilitating their reaction . This interaction can lead to changes in the structure and properties of the reactant molecules .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific reactions it is involved in . It is known to participate in several types of organic reactions, potentially affecting multiple pathways .
Pharmacokinetics
As an organic phosphine compound, its bioavailability is likely influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in . As a ligand or catalyst, it can facilitate the formation of new compounds and the breaking down of existing ones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These may include the presence of other reactants, the temperature and pH of the reaction environment, and the presence of solvents or other chemicals .
Properties
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJITAAISCMRAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402442 | |
Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-68-6 | |
Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-trifluoromethylphenyl)phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(4-trifluoromethylphenyl)phosphine (TFMPP) contribute to the flame retardancy of the developed material?
A1: While the exact mechanism is not explicitly stated in the research [], the incorporation of TFMPP likely contributes to flame retardancy through a combination of condensed and gas phase mechanisms.
Q2: What does the scanning electron microscopy (SEM) reveal about the material containing TFMPP?
A2: According to the research, the SEM analysis of the material containing TFMPP (specifically, PCGEF/PEGBA/TFMPP 0.1-0.5) revealed dispersed TFMPP particles within a wavy layered uniform pattern []. This suggests that the TFMPP is relatively well-dispersed within the polymer matrix, potentially contributing to its effectiveness as a flame retardant.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.